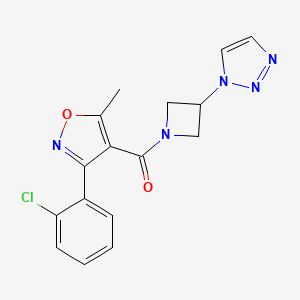

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone features a unique heterocyclic architecture comprising:

- A 1,2,3-triazole ring linked to an azetidine (4-membered saturated amine ring).

- A 3-(2-chlorophenyl)-5-methylisoxazole moiety connected via a methanone bridge.

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-10-14(15(19-24-10)12-4-2-3-5-13(12)17)16(23)21-8-11(9-21)22-7-6-18-20-22/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAXXIRYNXUWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a synthetic organic molecule characterized by the presence of a triazole ring, an azetidine moiety, and an isoxazole derivative. This structural complexity suggests potential for diverse biological activities, making it a significant subject of study in medicinal chemistry.

Structural Overview

| Component | Description |

|---|---|

| Triazole Ring | Known for its role in various pharmacological applications, including antifungal and anticancer properties. |

| Azetidine Moiety | A four-membered ring that can enhance biological activity through structural diversity. |

| Isoxazole Derivative | Associated with anti-inflammatory and neuroprotective effects. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Synthesis of the Azetidine Ring : Formed via cyclization reactions involving appropriate precursors.

- Coupling with Isoxazole Derivative : The final step involves coupling the triazole-azetidine intermediate with a suitable isoxazole derivative under optimized conditions.

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that the compound may interact with multiple biological targets, enhancing its therapeutic potential against cancer .

Antimicrobial Activity

The presence of the triazole and isoxazole rings suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi . The introduction of halogen substituents on the aromatic rings has been associated with increased antimicrobial potency.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.

- Receptor Interaction : It could modulate receptor activity related to inflammation or cancer signaling pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for anticancer activity against various cell lines, demonstrating significant antiproliferative effects .

- Antimicrobial Evaluation : Compounds featuring similar heterocyclic systems were tested against clinical strains of bacteria and fungi, showing promising results in inhibiting growth .

Comparison with Similar Compounds

Structural Features

The target compound shares key motifs with triazole-containing derivatives synthesized in antitumor studies (). Below is a structural and bioactivity comparison:

Bioactivity and Structure-Activity Relationships (SAR)

- Triazole Role : The 1,2,3-triazole ring in all compounds likely facilitates hydrogen bonding and π-π stacking with biological targets, enhancing potency .

- Heterocycle Impact: Thiadiazole/Thiazole vs. Isoxazole: Thiazole derivatives (e.g., 12a) exhibit superior activity over thiadiazoles, suggesting electron-rich heterocycles improve target engagement. The target compound’s isoxazole may offer distinct electronic or steric effects. Azetidine vs.

- Substituent Effects :

- The 2-chlorophenyl group in the target compound could mimic the aryl substituents in analogs (e.g., phenyl in 9b), enhancing hydrophobic interactions.

- Methylisoxazole : The methyl group may improve metabolic stability relative to hydrazine-linked substituents in analogs .

Q & A

Q. Methodological Considerations :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent : Use dichloromethane (DCM) for triazole coupling (yield: ~65–75%) and tetrahydrofuran (THF) for methanone formation (yield: ~70–80%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) improves purity (>95%) .

Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for azetidine (δ 3.5–4.5 ppm), triazole (δ 7.8–8.2 ppm), and isoxazole (δ 6.2–6.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in the azetidine-triazole region .

- X-ray Crystallography : Confirms stereochemistry and bond angles (e.g., dihedral angle between isoxazole and azetidine: ~85°) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 415.1234) .

How can computational methods like DFT predict the compound’s reactivity and interactions with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) :

- Molecular Docking :

What strategies resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

- Assay Standardization :

- Dose-Response Curves : Compare IC₅₀ values in enzymatic (μM range) vs. cell-based (nM range) assays .

- Control Compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate sensitivity .

- Data Analysis :

What are the key chemical properties influencing stability and solubility?

Basic Research Question

- Stability :

- pH Sensitivity : Degrades in acidic conditions (t₁/₂ < 24 hrs at pH 3) but stable at pH 7.4 (t₁/₂ > 7 days) .

- Thermal Stability : Decomposes above 200°C (DSC analysis) .

- Solubility :

How to design structure-activity relationship (SAR) studies to identify critical functional groups?

Advanced Research Question

-

Analog Synthesis :

- Variations : Replace 2-chlorophenyl with fluorophenyl or methoxyphenyl; modify triazole with methyl/thioether groups .

-

Biological Testing :

- Activity Metrics : Compare IC₅₀ values against parent compound (e.g., 2-fluorophenyl analog shows 3× higher potency) .

-

SAR Table :

Analog Modification Bioactivity (IC₅₀) Key Finding 2-Fluorophenyl 15 nM Enhanced kinase inhibition Methyl-triazole 120 nM Reduced solubility Thioether-triazole 45 nM Improved metabolic stability

What in vitro and in vivo models are suitable for evaluating pharmacological potential?

Advanced Research Question

- In Vitro :

- Kinase Assays : Use purified enzymes (e.g., JAK2, EGFR) with fluorescence-based ADP-Glo™ kits .

- Cell Lines : Test cytotoxicity in HEK293 (normal) vs. A549 (cancer) cells .

- In Vivo :

How are impurities identified and quantified during synthesis?

Basic Research Question

- Analytical Methods :

- Mitigation : Optimize reaction time (≤12 hrs) and stoichiometry (1.1 eq. acyl chloride) to reduce impurities <2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.